molecular formula C12H14ClF4NO B1446088 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride CAS No. 1803598-94-8

4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride

Cat. No.: B1446088
CAS No.: 1803598-94-8
M. Wt: 299.69 g/mol
InChI Key: XKVOOBVAHKPDAW-UHFFFAOYSA-N
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Description

4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride (CAS: 1803598-94-8) is a piperidine derivative characterized by a fluorine atom and a 2-(trifluoromethoxy)phenyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₁₄ClF₄NO, with a molecular weight of 299.69 g/mol . Current supply status indicates temporary unavailability, with pricing listed at 853.00 €/50 mg and 2,547.00 €/500 mg .

Properties

IUPAC Name

4-fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO.ClH/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)18-12(14,15)16;/h1-4,17H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVOOBVAHKPDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2OC(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-94-8
Record name Piperidine, 4-fluoro-4-[2-(trifluoromethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803598-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Step 1: Synthesis of N-Benzyl-Substituted Pyridinium Salt

  • Starting materials: 4-[4-(trifluoromethoxy)phenoxy]pyridine or analogous substituted pyridine derivatives.
  • Reagents: Benzyl halides or substituted benzyl halides.
  • Conditions: The pyridine compound reacts with the benzyl halide to form the corresponding N-benzyl (or substituted benzyl) pyridinium salt.
  • Notes: This quaternization step is critical for activating the pyridine ring toward subsequent reduction.

Step 2: Reduction to N-Benzyl-Tetrahydropyridine

  • Reagents: Sodium borohydride (NaBH4) or other reductive agents.
  • Solvent: Tetrahydrofuran (THF) is commonly used.
  • Conditions: The pyridinium salt is cooled (0–15 °C) and slowly treated with NaBH4 to reduce the pyridinium ring to a 1,2,3,6-tetrahydropyridine intermediate.
  • Workup: After reduction, acetic acid is added to quench excess reductant, and the mixture is processed by extraction and crystallization.
  • Yield and Purity: Reported yields are high (up to 99%) with purity around 96% after crystallization.

Step 3: Catalytic Hydrogenation to Piperidinium Salt

  • Reagents: Acid (e.g., hydrochloric acid) and hydrogen gas in the presence of a catalyst.
  • Catalyst: Typically a heterogeneous catalyst such as palladium on carbon or platinum oxide.
  • Conditions: Hydrogenation under acidic conditions converts the tetrahydropyridine intermediate to the fully saturated piperidinium salt.
  • Notes: This step requires careful control to avoid incomplete reduction or formation of impurities close in polarity to the product.

Step 4: Alkali Treatment to Yield Piperidine

  • Reagents: Alkali such as sodium hydroxide or potassium carbonate.
  • Process: The piperidinium salt is neutralized with alkali to liberate the free base piperidine compound.
  • Isolation: The product is isolated as the hydrochloride salt by treatment with hydrochloric acid, yielding 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride.

Representative Data Table of Key Reaction Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
1 Quaternization 4-[4-(trifluoromethoxy)phenoxy]pyridine + benzyl halide Ambient >90 - Formation of pyridinium salt
2 Reduction NaBH4 in THF, quench with acetic acid 0–15 99 96.1 Controlled addition to avoid side products
3 Catalytic hydrogenation Acid + H2, Pd/C or PtO catalyst Ambient to mild ~90 High Requires careful catalyst and H2 control
4 Neutralization and salt formation Alkali then HCl Ambient >95 >98 Final hydrochloride salt isolation

Research Findings and Analysis

  • Yield and Purity: The method described in patent CN105461617A demonstrates high yields (up to 99%) and good purity (above 96%) for the tetrahydropyridine intermediate, which is crucial for the overall efficiency of the synthesis.
  • Catalyst and Cost Considerations: Earlier methods using 4-halogen pyridine and PtO catalysts were costly and posed challenges in removing impurities due to similar polarity, leading to complex purification. The current method reduces costs by avoiding expensive starting materials and catalysts.
  • Operational Simplicity: The four-step process is straightforward and amenable to scale-up, with temperature control and reagent addition rates emphasized to minimize side reactions and maximize product quality.
  • Applicability: Although the detailed example focuses on 4-[4-(trifluoromethoxy)phenoxy]piperidine derivatives, the methodology is adaptable to related compounds such as 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride by appropriate substitution on the aromatic ring.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoro or trifluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride is as a potential therapeutic agent. It has been identified as a serotonin uptake inhibitor, suggesting its utility in developing antidepressant medications. This property aligns it closely with existing serotonin reuptake inhibitors (SSRIs), which are widely used to treat mood disorders.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the generation of various derivatives that may exhibit enhanced pharmacological properties or modified side effects. The trifluoromethoxy group enhances the compound's stability and lipophilicity, making it an attractive candidate for further modifications.

Biological Studies

In biological research, 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride is employed as a probe in biochemical assays. It aids in studying various biological pathways and interactions at the molecular level, particularly those involving serotonin modulation.

Industrial Applications

The compound is also utilized in producing specialty chemicals and materials within the chemical industry. Its unique properties make it suitable for applications requiring specific chemical reactivity or stability.

Chemical Reactivity

The compound exhibits various chemical reactivities:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction can yield alcohols or amines when treated with lithium aluminum hydride.
  • Substitution Reactions : The fluoro or trifluoromethoxy groups can be replaced by other functional groups through nucleophilic substitution.

Case Studies and Research Findings

Recent studies have highlighted the potential of 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride in treating depression and anxiety disorders due to its serotonin uptake inhibition properties. Its unique trifluoromethoxy group not only contributes to its stability but also enhances its interaction with biological targets, making it a valuable candidate for further drug development.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors, modulating their activity.

    Inhibiting Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Modulating Ion Channels: It can influence ion channel activity, altering cellular signaling.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Electronic Effects: The ortho-positioned trifluoromethoxy group in the target compound (vs. Fluorine substituents (e.g., in and ) enhance lipophilicity and bioavailability compared to non-halogenated analogs like 4-(Diphenylmethoxy)piperidine .
  • Functional Group Diversity :
    • Hydroxyl () and ester () groups introduce polarity, contrasting with the lipophilic trifluoromethoxy group in the target compound.

Regulatory and Supply Considerations

  • 4-(Diphenylmethoxy)piperidine Hydrochloride references international databases (e.g., ATSDR, EFSA) but lacks specific regulatory classifications .
  • Supply Chain :
    • The target compound is temporarily out of stock, with regional price variations (e.g., China vs. Germany) .

Biological Activity

4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride (CAS Number: 1803598-94-8) is a chemical compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C12H13F4NO·HCl
  • Molecular Weight : 299.7 g/mol
  • IUPAC Name : 4-fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride
  • InChI Key : XKVOOBVAHKPDAW-UHFFFAOYSA-N

The biological activity of 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride is primarily attributed to its interactions with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity, which is crucial for its potential therapeutic effects.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes.
  • Ion Channel Modulation : The compound can affect ion channel activity, altering cellular signaling and potentially leading to therapeutic outcomes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds similar to or derived from this structure may possess antiproliferative effects against various cancer cell lines, including breast and liver cancer cells .
  • Antimicrobial Properties : There is ongoing research into its antibacterial capabilities, with some derivatives showing promise in inhibiting bacterial growth .
  • Potential Antimalarial Effects : Although not directly tested, structural analogs have shown efficacy against malaria parasites, suggesting a possible avenue for further exploration in drug development against malaria .

Comparative Analysis with Similar Compounds

A comparative analysis of 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride with related compounds reveals unique properties:

Compound NameBiological ActivityUnique Features
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidineAntitumor, AntimicrobialTrifluoromethoxy group enhances lipophilicity
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidineLimited activity reportedLacks trifluoromethoxy stability
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochlorideAntimicrobial potentialSimilar structure but different halogenation

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of the piperidine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported an EC50 value of 0.004 μM for a closely related compound against prostate cancer cells .
  • Antimicrobial Evaluation : Research focusing on the synthesis of benzoylthiourea derivatives indicated that compounds with similar structural motifs showed promising antibacterial activity .
  • Pharmacokinetic Profiling : Investigations into the pharmacokinetics of related compounds highlighted the importance of metabolic stability and solubility in enhancing therapeutic efficacy. The incorporation of polar functionalities was found to improve solubility while maintaining biological activity .

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step sequence:

  • Step 1: Preparation of the piperidine core with fluorination at the 4-position. Fluorination can be achieved via nucleophilic substitution (e.g., using KF or Selectfluor®) under anhydrous conditions .
  • Step 2: Introduction of the 2-(trifluoromethoxy)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, coupling a boronic acid derivative with a halogenated piperidine intermediate using Pd catalysts (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 80–100°C .
  • Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous diethyl ether or methanol .
    Critical Factors:
  • Purity Control: Use chromatography (e.g., silica gel or HPLC) to separate regioisomers or byproducts arising from incomplete fluorination or coupling .
  • Yield Optimization: Reaction temperature and catalyst loading significantly affect coupling efficiency. For instance, excess Pd catalyst (>5 mol%) may reduce purity due to metal leaching .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • NMR Analysis:
    • ¹⁹F NMR identifies fluorine environments (δ ~ -70 to -80 ppm for CF₃O groups; δ ~ -200 ppm for aromatic fluorine) .
    • ¹H-¹³C HMBC confirms connectivity between the piperidine ring and aryl substituents .
  • X-ray Crystallography: Resolves absolute configuration, particularly if chiral centers exist (e.g., from fluorination or substitution patterns). Crystallize the hydrochloride salt in ethanol/water mixtures .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₁₂H₁₂F₄NO₂Cl requires m/z 330.06) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders due to potential respiratory irritation .
  • Ventilation: Perform reactions in fume hoods, especially during HCl gas exposure or solvent evaporation .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Follow local regulations for halogenated organic waste .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Electron-Withdrawing Effects: The CF₃O group decreases electron density on the aryl ring, enhancing stability against metabolic oxidation. This property is critical for improving pharmacokinetic profiles in drug candidates .
  • Hydrogen Bonding: The oxygen in CF₃O can act as a weak hydrogen bond acceptor, influencing target binding (e.g., in enzyme active sites). Use molecular docking studies (e.g., AutoDock Vina) to map interactions .
  • Experimental Validation: Compare bioactivity of CF₃O analogs with methoxy or halogen-substituted derivatives to isolate electronic contributions .

Q. What strategies resolve contradictions in pharmacological data (e.g., divergent IC₅₀ values across assays)?

Methodological Answer:

  • Assay-Specific Variables:
    • Buffer Composition: Ionic strength or pH variations (e.g., phosphate vs. HEPES buffers) can alter ligand-receptor binding .
    • Cell Line Differences: Receptor expression levels (e.g., HEK293 vs. CHO cells) may skew dose-response curves .
  • Orthogonal Validation: Use SPR (surface plasmon resonance) to measure binding kinetics independently of cellular assays .
  • Impurity Analysis: LC-MS can detect trace intermediates (e.g., des-fluoro byproducts) that may antagonize or enhance activity .

Q. How can researchers optimize the compound’s crystalline form for enhanced solubility and stability?

Methodological Answer:

  • Polymorph Screening: Screen crystallization solvents (e.g., ethanol, acetonitrile) under controlled cooling rates to isolate metastable forms .
  • Salt Formation: Test alternative counterions (e.g., sulfate, besylate) to improve aqueous solubility. Use phase solubility diagrams to identify optimal ratios .
  • Stability Studies: Monitor hygroscopicity via dynamic vapor sorption (DVS). For hygroscopic forms (common with hydrochlorides), consider lyophilization for long-term storage .

Q. What computational methods predict metabolic pathways and potential toxicophores?

Methodological Answer:

  • In Silico Tools:
    • MetaSite: Predicts cytochrome P450 oxidation sites (e.g., N-dealkylation of the piperidine ring) .
    • DEREK: Flags structural alerts (e.g., aryl fluorides for potential hepatotoxicity) .
  • Experimental Correlates: Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF. Compare results with predictions to refine models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride
Reactant of Route 2
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride

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